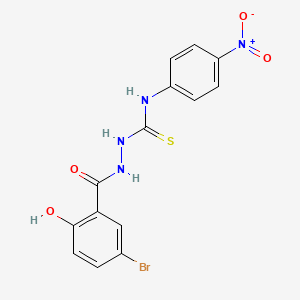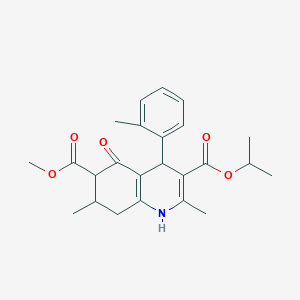
2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNPT is a hydrazinecarbothioamide derivative that has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed that 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide binds to copper ions and induces the production of reactive oxygen species (ROS) in cells. The ROS produced by 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide can cause oxidative damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of bacteria and fungi. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is its selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. However, one limitation of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is its potential toxicity. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress in cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide. One potential direction is the development of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide-based cancer therapies. Further research is needed to determine the optimal conditions for inducing apoptosis in cancer cells with 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide. Another potential direction is the development of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide-based sensors for the detection of other metal ions. Finally, further research is needed to determine the potential toxicity of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide and its suitability for use in vivo.
Scientific Research Applications
2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is as a fluorescent probe for the detection of metal ions. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been studied for its potential applications in cancer research. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapies.
properties
IUPAC Name |
1-[(5-bromo-2-hydroxybenzoyl)amino]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4S/c15-8-1-6-12(20)11(7-8)13(21)17-18-14(24)16-9-2-4-10(5-3-9)19(22)23/h1-7,20H,(H,17,21)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUWNACFLKKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromo-2-hydroxyphenyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)
![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)


![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)